molecular formula C18H16FNO3 B214708 1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B214708
M. Wt: 313.3 g/mol
InChI Key: SPGKJQKFWGZGCP-UHFFFAOYSA-N
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Description

1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Chemical Reactions Analysis

1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit enzymes or block receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:

This compound’s unique structure, particularly the presence of the fluoro-phenyl group, distinguishes it from other indole derivatives and contributes to its specific biological activities .

Properties

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

IUPAC Name

1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C18H16FNO3/c1-2-20-15-6-4-3-5-14(15)18(23,17(20)22)11-16(21)12-7-9-13(19)10-8-12/h3-10,23H,2,11H2,1H3

InChI Key

SPGKJQKFWGZGCP-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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